molecular formula C13H16N2O4S B3291126 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid CAS No. 869651-66-1

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid

Cat. No.: B3291126
CAS No.: 869651-66-1
M. Wt: 296.34
InChI Key: LKZYYAIUVDNNSB-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and comparative studies with other compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a benzisothiazole moiety, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Research indicates that compounds derived from benzisothiazole exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has shown significant inhibitory effects on human mast cell tryptase with an IC50 value of 0.1 µM. This suggests a mechanism where the compound may modulate inflammatory responses by inhibiting specific proteases involved in allergic reactions .
  • Anti-inflammatory Effects : In a delayed-type hypersensitivity (DTH) mouse model, a 5% solution of the compound reduced edema by 69% compared to control groups. This indicates its potential as an anti-inflammatory agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Compound Target Enzyme IC50 (µM) Effect
7dHuman mast cell tryptase0.1Potent inhibitor
7bHuman mast cell tryptase0.85Moderate inhibitor
7nHuman mast cell tryptase0.064Most potent inhibitor identified
Control--Baseline edema

Case Studies and Research Findings

Several studies have investigated the biological activities of benzisothiazole derivatives:

  • Inflammation Models : In carrageenan-induced paw edema tests, compounds similar to this compound demonstrated significant anti-inflammatory properties. For instance, one derivative showed an anti-inflammatory activity percentage (AA) of 53.41%, outperforming standard treatments like sodium diclofenac .
  • Toxicity Assessments : Toxicity predictions for synthesized compounds indicated that they belong to classes III–VI with low predicted side effects such as hepatotoxicity and mutagenicity. This suggests that these compounds could be safer alternatives in therapeutic applications compared to traditional NSAIDs .

Scientific Research Applications

Inhibition of Enzymes

Research indicates that derivatives of benzisothiazole compounds exhibit significant inhibitory effects on various enzymes, particularly human mast cell tryptase. For instance, related compounds have shown IC50 values as low as 0.064 µM, indicating potent inhibition. This suggests potential therapeutic applications in treating conditions characterized by excessive tryptase activity, such as asthma and other allergic reactions .

Anti-inflammatory Effects

In vivo studies using mouse models of delayed-type hypersensitivity have demonstrated that compounds similar to 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid can significantly reduce inflammation. A 5% solution of a related compound reduced edema by 69% compared to control groups . This highlights the potential use of this compound in developing anti-inflammatory drugs.

Proteomics Research

This compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to inhibit specific enzymes makes it valuable for dissecting biochemical pathways and understanding disease mechanisms .

Synthetic Chemistry

The synthesis of this compound involves reacting benzisothiazole derivatives with carboxylic acids under controlled conditions. This synthetic pathway is crucial for developing new analogs with tailored biological activities .

Case Studies and Research Findings

StudyFindings
Inhibition StudiesCompounds derived from benzisothiazole showed time-dependent inhibition of tryptase with varying IC50 values, indicating their potential as selective inhibitors .
Anti-inflammatory ModelsA study demonstrated significant reduction in inflammation in mouse models when treated with related benzisothiazole compounds .
Proteomics ApplicationsThe compound has been effectively used to explore protein interactions in various biological systems, aiding in the understanding of complex biochemical processes .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZYYAIUVDNNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396979-66-0
Record name 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 2
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 3
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 4
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 5
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 6
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid

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